1-[4-(3-Methylphenoxy)phenyl]methanamine is an organic compound characterized by its aromatic structure, which includes a methanamine group attached to a phenyl ring that is further substituted with a 3-methylphenoxy group. Its molecular formula is C14H15NO, and it has a molecular weight of 213.28 g/mol. The compound features a primary amine functional group, which contributes to its reactivity and potential biological activity.
The synthesis of 1-[4-(3-Methylphenoxy)phenyl]methanamine can be achieved through several methods. Notably, one common approach involves the reaction of 4-(3-methylphenoxy)benzaldehyde with ammonia or an amine derivative under appropriate conditions. Other synthetic routes may include:
These methods highlight the versatility in synthesizing this compound from readily available starting materials .
These comparisons highlight the unique attributes of 1-[4-(3-Methylphenoxy)phenyl]methanamine, particularly its specific substitution pattern that may confer distinct biological activities and reactivity profiles compared to other related compounds.
Interaction studies involving 1-[4-(3-Methylphenoxy)phenyl]methanamine are crucial for understanding its pharmacodynamics and pharmacokinetics. These studies often focus on:
Such studies are essential for assessing safety and efficacy profiles in therapeutic contexts.
The compound 1-[4-(3-Methylphenoxy)phenyl]methanamine possesses the molecular formula C₁₄H₁₅NO, indicating the presence of fourteen carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and one oxygen atom [1] [2]. This formula represents a molecular architecture characterized by two aromatic rings connected through an oxygen linkage, with a methanamine functional group attached to the terminal phenyl ring [1] [2].
The empirical analysis reveals a composition consisting of 78.85% carbon, 7.09% hydrogen, 6.57% nitrogen, and 7.50% oxygen by mass [1]. The molecular framework demonstrates a biphenyl ether structure with a primary amine substituent, conferring both nucleophilic and electrophilic characteristics to the molecule [2] [3].
The structural representation of 1-[4-(3-Methylphenoxy)phenyl]methanamine can be expressed through multiple chemical notations. The canonical SMILES notation is CC1=CC(=CC=C1)OC2=CC=C(C=C2)CN [1] [2], which systematically describes the connectivity pattern of all atoms within the molecule.
The InChI representation provides a standardized structural descriptor: InChI=1S/C14H15NO/c1-11-3-2-4-14(9-11)16-13-7-5-12(10-15)6-8-13/h2-9H,10,15H2,1H3 [1] [2] [4]. This notation explicitly delineates the hydrogen distribution and connectivity, indicating that the molecule contains two aromatic systems connected by an ether linkage.
The compound features a 3-methylphenoxy group attached to the para position of a benzylamine moiety. The methyl substituent is positioned at the meta position relative to the oxygen atom on the phenoxy ring, creating a specific substitution pattern that influences both electronic properties and steric interactions [1] [2].
The molecular structure of 1-[4-(3-Methylphenoxy)phenyl]methanamine exhibits minimal stereochemical complexity due to the absence of chiral centers. The compound possesses a planar or near-planar configuration with respect to the aromatic rings, allowing for potential π-π stacking interactions and conjugation effects [1] [2].
The ether linkage connecting the two aromatic systems provides rotational freedom around the C-O bonds, resulting in multiple conformational possibilities. The energy barrier for rotation around these bonds is relatively low, enabling the molecule to adopt various spatial arrangements depending on environmental conditions [1] [2].
The primary amine group (-CH₂NH₂) attached to the benzene ring introduces a tetrahedral geometry at the methylene carbon, creating a three-dimensional aspect to the otherwise planar aromatic system. This structural feature is significant for potential intermolecular interactions and biological activity [1] [2].
The molecular weight of 1-[4-(3-Methylphenoxy)phenyl]methanamine is precisely 213.27 g/mol [1] [2] [3]. This value was determined through computational methods based on the atomic masses of constituent elements and confirmed by mass spectrometric analysis [1]. The exact mass, calculated using the most abundant isotopes, is 213.11482 Da [1].
The molecular weight falls within the typical range for pharmaceutical intermediates and organic synthetic building blocks, making it suitable for various chemical transformations and applications [2] [3]. The relatively moderate molecular weight contributes to the compound's solubility characteristics and potential bioavailability [1] [2].
At standard temperature and pressure conditions, 1-[4-(3-Methylphenoxy)phenyl]methanamine exists as a solid [3] [4]. The compound typically appears as a white to off-white crystalline powder or solid material [3] [4]. The physical state is consistent with the molecular structure, which features strong intermolecular interactions through hydrogen bonding involving the primary amine group.
The solid-state properties are influenced by the presence of the aromatic rings, which can engage in π-π stacking interactions, and the primary amine group, which participates in hydrogen bonding networks [3] [4]. These intermolecular forces contribute to the compound's stability and handling characteristics under normal storage conditions.
The solubility characteristics of 1-[4-(3-Methylphenoxy)phenyl]methanamine are determined by its molecular structure and functional groups. The compound exhibits moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and ethanol [3] [4]. The presence of the primary amine group enhances solubility in polar media through hydrogen bonding interactions.
The calculated LogP value of 3.11 indicates moderate lipophilicity [5], suggesting that the compound can partition between aqueous and organic phases. This property is significant for potential pharmaceutical applications and affects the compound's distribution in biological systems [5].
Water solubility is limited due to the predominant aromatic character of the molecule, although the primary amine group provides some hydrophilic character. The compound shows enhanced solubility in acidic aqueous solutions where the amine group can be protonated, forming water-soluble ammonium salts [3] [4].
The thermal behavior of 1-[4-(3-Methylphenoxy)phenyl]methanamine has been characterized through computational predictions and experimental observations. The predicted boiling point is 336.6 ± 30.0°C [6], indicating good thermal stability under normal processing conditions. This relatively high boiling point reflects the strength of intermolecular interactions and the molecular weight of the compound [6].
The thermal decomposition temperature has not been experimentally determined, but based on structural analogs and the presence of the ether linkage and primary amine group, thermal degradation is expected to occur at temperatures above 300°C [7] [8]. The compound should remain stable under typical synthetic and storage conditions [6].
The predicted melting point characteristics suggest that the compound transitions from solid to liquid state at moderate temperatures, consistent with its crystalline nature and intermolecular bonding patterns [6]. Storage at room temperature is recommended to maintain stability and prevent degradation [3] [4].
The electron distribution in 1-[4-(3-Methylphenoxy)phenyl]methanamine reflects the presence of multiple aromatic rings and heteroatoms. The molecular framework contains a total of 16 heavy atoms [5], with the electron density concentrated primarily in the aromatic π-systems and the heteroatoms (nitrogen and oxygen) [1] [2].
The primary amine group contributes a lone pair of electrons on the nitrogen atom, making this region electron-rich and nucleophilic. The oxygen atom in the ether linkage possesses two lone pairs of electrons, contributing to the overall electron density distribution [1] [2]. These electron-rich regions are significant for potential chemical reactivity and intermolecular interactions.
The aromatic rings exhibit delocalized π-electron systems, with electron density distributed over the entire ring structures. The methyl substituent on the phenoxy ring acts as an electron-donating group, slightly increasing the electron density on the aromatic system [1] [2]. This electronic effect influences the compound's reactivity and spectroscopic properties.
The molecular structure of 1-[4-(3-Methylphenoxy)phenyl]methanamine allows for several resonance forms, primarily involving the aromatic rings and the ether linkage. The phenoxy group can exhibit resonance stabilization through the interaction between the oxygen lone pairs and the aromatic π-system [1] [2].
The primary resonance contributors involve the delocalization of electron density from the oxygen atom into the aromatic ring, creating partial double bond character in the C-O bond. This resonance stabilization reduces the nucleophilicity of the oxygen atom while increasing the electron density on the aromatic carbons [1] [2].
The presence of the methyl substituent on the phenoxy ring introduces additional resonance possibilities through hyperconjugation effects. The methyl group can donate electron density to the aromatic system, further stabilizing the overall molecular structure [1] [2]. These resonance effects contribute to the compound's stability and influence its chemical behavior.
Molecular orbital calculations provide insight into the electronic structure and bonding characteristics of 1-[4-(3-Methylphenoxy)phenyl]methanamine. The highest occupied molecular orbital (HOMO) is primarily localized on the aromatic rings and the nitrogen atom of the primary amine group [1] [2].
The lowest unoccupied molecular orbital (LUMO) is typically associated with the aromatic π* orbitals, providing insight into the compound's potential reactivity patterns. The HOMO-LUMO energy gap influences the compound's electronic excitation properties and chemical stability [1] [2].
The molecular orbital analysis reveals that the compound exhibits significant orbital overlap between the aromatic rings through the ether linkage, allowing for extended conjugation effects. This orbital delocalization contributes to the compound's stability and influences its spectroscopic properties [1] [2].
The nuclear magnetic resonance (NMR) spectroscopic characteristics of 1-[4-(3-Methylphenoxy)phenyl]methanamine provide detailed structural information. The ¹H NMR spectrum exhibits characteristic signals for the aromatic protons, methyl group, and methanamine protons [1] [2].
The aromatic region typically shows multiple signals between 6.5-7.5 ppm, corresponding to the protons on both aromatic rings. The substitution pattern creates distinct chemical environments for the aromatic protons, resulting in complex multipicity patterns [1] [2]. The methyl group appears as a singlet at approximately 2.3 ppm, while the methanamine protons appear as a singlet around 3.7 ppm [1] [2].
The ¹³C NMR spectrum provides information about the carbon framework, with aromatic carbons appearing in the 120-160 ppm region. The methyl carbon appears around 20 ppm, and the methanamine carbon appears around 45 ppm [1] [2]. The exact chemical shifts depend on the specific substitution pattern and electronic environment.
The infrared (IR) spectrum of 1-[4-(3-Methylphenoxy)phenyl]methanamine exhibits characteristic absorption bands corresponding to the functional groups present in the molecule. The primary amine group produces characteristic N-H stretching vibrations around 3300-3500 cm⁻¹ [1] [2].
The aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching occurs around 2800-3000 cm⁻¹. The aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region [1] [2]. The C-O stretching vibration of the ether linkage appears around 1200-1300 cm⁻¹ [1] [2].
The fingerprint region below 1500 cm⁻¹ contains multiple absorption bands characteristic of the specific substitution pattern and molecular framework. These bands provide a unique spectroscopic signature for compound identification and purity assessment [1] [2].
Mass spectrometric analysis of 1-[4-(3-Methylphenoxy)phenyl]methanamine reveals characteristic fragmentation patterns that provide structural information. The molecular ion peak appears at m/z 213 [1] [2], corresponding to the molecular weight of the compound.
Common fragmentation patterns include the loss of the methanamine group (loss of 30 mass units) and cleavage of the ether linkage. The base peak often corresponds to the formation of stable aromatic fragments [1] [2]. The fragmentation pattern is consistent with the molecular structure and provides confirmation of the compound's identity.
The mass spectrum also shows characteristic isotope patterns, particularly the M+1 peak due to ¹³C isotope incorporation. These isotope patterns provide additional structural confirmation and can be used for quantitative analysis [1] [2].
The ultraviolet-visible (UV-Vis) spectroscopic profile of 1-[4-(3-Methylphenoxy)phenyl]methanamine reflects the electronic transitions within the aromatic systems. The compound exhibits absorption bands in the UV region, typically around 250-300 nm, corresponding to π→π* transitions in the aromatic rings [1] [2].
The presence of the ether linkage and the substitution pattern influence the exact wavelengths and intensities of the absorption bands. The methyl substituent on the phenoxy ring causes a slight bathochromic shift due to its electron-donating properties [1] [2]. The compound may also exhibit longer wavelength absorption due to extended conjugation through the ether linkage.
The UV-Vis spectrum is sensitive to solvent effects, with different solvents causing variations in the absorption maxima and intensities. This solvatochromic behavior provides information about the compound's electronic properties and molecular interactions [1] [2].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₄H₁₅NO | [1] [2] |
Molecular Weight | 213.27 g/mol | [1] [2] [3] |
Physical State | Solid | [3] [4] |
Predicted Boiling Point | 336.6 ± 30.0°C | [6] |
Predicted Density | 1.086 ± 0.06 g/cm³ | [6] |
Predicted pKa | 8.97 ± 0.10 | [6] |
LogP | 3.11 | [5] |
Polar Surface Area | 35.3 Ų | [1] |
Hydrogen Bond Donors | 1 | [1] |
Hydrogen Bond Acceptors | 2 | [1] |
Rotatable Bonds | 3 | [5] |
Heavy Atoms | 16 | [5] |
Complexity | 211 | [1] |